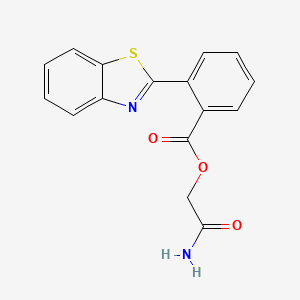
(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate, commonly known as BOBA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BOBA is a heterocyclic compound that contains a benzothiazole ring and a benzoate group. The compound is known for its unique properties, including its ability to act as a fluorescent probe for biological imaging and its potential as a therapeutic agent for various diseases.
作用机制
BOBA acts as a fluorescent probe by binding to specific biomolecules, such as proteins and nucleic acids, and emitting light when excited by a specific wavelength of light. BOBA has been shown to have high selectivity and sensitivity for specific biomolecules, making it a valuable tool for studying biological processes.
Biochemical and physiological effects:
BOBA has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. Additionally, BOBA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using BOBA in lab experiments is its high selectivity and sensitivity for specific biomolecules. Additionally, BOBA is relatively easy to synthesize and has minimal toxicity, making it a safe and effective tool for studying biological processes. However, one limitation of using BOBA is its relatively low photostability, which may limit its use in long-term imaging experiments.
未来方向
There are many potential future directions for research on BOBA, including:
1. Further development of BOBA as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
2. Development of new fluorescent probes based on the structure of BOBA with improved photostability and selectivity.
3. Study of the mechanism of action of BOBA and its interactions with specific biomolecules.
4. Use of BOBA in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), to improve the accuracy and specificity of biological imaging.
5. Development of new synthetic methods for BOBA and related compounds.
In conclusion, BOBA is a promising compound with a wide range of potential applications in scientific research. Its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent, make it a valuable tool for studying biological processes and developing new treatments for disease. Further research on BOBA and related compounds is needed to fully understand their potential and to develop new applications for these compounds.
合成方法
BOBA can be synthesized using a variety of methods, including the reaction of 2-(1,3-benzothiazol-2-yl)benzoic acid with ethyl chloroformate and subsequent reaction with ammonia. Other methods include the reaction of 2-aminobenzoic acid with 2-(1,3-benzothiazol-2-yl)benzoyl chloride and the reaction of 2-(1,3-benzothiazol-2-yl)benzoic acid with ethyl 2-aminoacetate.
科学研究应用
BOBA has been extensively studied for its potential applications in various scientific fields, including bioimaging, drug discovery, and chemical biology. BOBA is known for its ability to act as a fluorescent probe for biological imaging, allowing researchers to visualize biological processes in real-time. Additionally, BOBA has been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
(2-amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c17-14(19)9-21-16(20)11-6-2-1-5-10(11)15-18-12-7-3-4-8-13(12)22-15/h1-8H,9H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOOTWWVDCXGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-oxoethyl) 2-(1,3-benzothiazol-2-yl)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7476512.png)
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one](/img/structure/B7476513.png)
![1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476525.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B7476533.png)
![3-[2-(4-carbamoylanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B7476537.png)
![1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7476545.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476562.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4R)-4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]acetamide](/img/structure/B7476566.png)
![1-[2-(2,5-Dimethylthiophen-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476572.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B7476580.png)
![1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B7476593.png)

![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)